Ethyl (2-ethylpiperidin-1-yl)acetate

Description

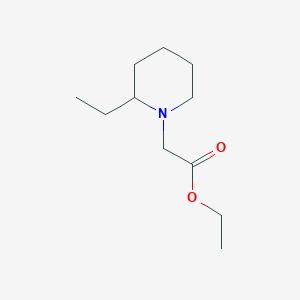

Structure

2D Structure

Properties

IUPAC Name |

ethyl 2-(2-ethylpiperidin-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2/c1-3-10-7-5-6-8-12(10)9-11(13)14-4-2/h10H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBBPTLVGQAXZQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1CC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar Studies and Rational Design of Analogues

Systematic Structural Modifications and Their Impact on Molecular Recognition

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and its ability to interact with a specific biological target. For ethyl (2-ethylpiperidin-1-yl)acetate, systematic modifications of its core structure—the piperidine (B6355638) ring, the N-acetyl group, and the ethyl substituent at the 2-position—can provide profound insights into the molecular determinants of recognition at its target receptor.

The nature of substituents on the piperidine ring can significantly influence binding affinity and selectivity. While direct studies on this compound are not extensively documented in publicly available literature, principles from related piperidine-containing compounds can be extrapolated. For instance, in studies of various piperidine derivatives, the introduction of different substituents has been shown to modulate activity at various receptors.

In a series of 4-substituted piperidines and piperazines, modifications to the side chain were shown to significantly improve binding affinity at both µ-opioid and δ-opioid receptors nih.gov. This suggests that the ethyl group at the 2-position of this compound is a key feature that could be modified to alter receptor interaction. For example, increasing or decreasing the alkyl chain length, or introducing cyclic or aromatic moieties, could probe the steric and electronic requirements of the binding pocket.

The following table illustrates hypothetical modifications and their potential impact on binding affinity, based on general SAR principles for piperidine derivatives.

| Modification to 2-Substituent | Potential Impact on Binding Affinity | Rationale |

| Methyl | May decrease affinity due to reduced van der Waals interactions. | A smaller group may not fully occupy the binding pocket. |

| Propyl/Butyl | Could increase affinity by enhancing hydrophobic interactions. | A larger, flexible chain may better fit a lipophilic pocket. |

| Phenyl | May significantly increase affinity through π-π stacking interactions. | Aromatic rings can engage in favorable interactions with aromatic residues in the receptor. |

| Hydroxyl | Could either increase or decrease affinity depending on the pocket's polarity. | Introduction of a polar group can form hydrogen bonds if a suitable donor/acceptor is present. |

The 2-ethylpiperidine (B74283) moiety of this compound contains a chiral center at the C2 position of the piperidine ring. The stereochemistry at this position is expected to have a profound impact on molecular interactions, as the (R)- and (S)-enantiomers will orient the ethyl group differently in three-dimensional space. This differential orientation can lead to significant differences in binding affinity and efficacy.

Studies on other 2-substituted piperidines have highlighted the importance of stereochemistry. For example, research on 2-methylpiperidine derivatives has shown that ring stereochemistry affects binding affinities at serotonin receptors researchgate.net. Similarly, in the context of methylphenidate, which contains a (piperidin-2-yl)-ethanoate structure, the d-threo-isomer is the pharmacologically active component, demonstrating the critical role of stereochemistry wikipedia.org. It is therefore highly probable that one enantiomer of this compound will exhibit significantly higher affinity for its biological target than the other.

| Enantiomer | Expected Relative Binding Affinity | Rationale |

|---|---|---|

| (R)-Ethyl (2-ethylpiperidin-1-yl)acetate | Potentially Higher | The ethyl group may be oriented towards a key hydrophobic pocket, enhancing binding. |

| (S)-Ethyl (2-ethylpiperidin-1-yl)acetate | Potentially Lower | The ethyl group might clash with the receptor surface, leading to steric hindrance. |

The ethyl acetate (B1210297) group attached to the piperidine nitrogen is another key feature that can be modified to probe SAR. The nature of the ester, including the length of the alkyl chain and the presence of other functional groups, can influence physicochemical properties such as solubility and lipophilicity, as well as direct interactions with the receptor.

In SAR studies of piperidine-based analogues of cocaine, replacement of the ester functionality has been explored utmb.edu. This highlights a common strategy in medicinal chemistry where ester groups are modified to improve metabolic stability or alter binding modes. For this compound, replacing the ethyl ester with other esters or even more stable groups like amides or oxadiazoles could lead to compounds with improved pharmacokinetic profiles or different activity profiles.

The piperidine ring itself is a common scaffold in many biologically active compounds, and its replacement with other cyclic amines, such as piperazine, has been shown to dramatically affect receptor selectivity and affinity nih.gov. For instance, in a study of dual histamine H3 and sigma-1 receptor antagonists, the piperidine moiety was found to be a critical structural element for activity at the sigma-1 receptor when compared to piperazine analogues nih.gov. This underscores the importance of the piperidine core in this compound for its specific biological activity.

Computational and Experimental Approaches to SAR Elucidation

Modern drug discovery relies heavily on a combination of computational and experimental methods to elucidate SAR. These approaches allow for the rational design of new analogues with improved properties.

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of novel, unsynthesized compounds.

For piperidine derivatives, QSAR analyses have been successfully applied to understand the structural requirements for various biological activities nih.govnih.gov. A QSAR study on a series of indanone-benzylpiperidine inhibitors of acetylcholinesterase, for example, identified the importance of the dipole moment and HOMO energy of the indanone ring for inhibitory potency nih.gov. A similar approach could be applied to a series of this compound analogues to identify the key physicochemical properties that govern their activity.

The general workflow for a QSAR study on this compound analogues would involve:

Data Set Preparation: Synthesizing and determining the biological activity of a diverse set of analogues.

Descriptor Calculation: Calculating a wide range of molecular descriptors (e.g., electronic, steric, hydrophobic) for each analogue.

Model Building: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a predictive model.

Model Validation: Rigorously validating the model to ensure its predictive power.

The synthesis and screening of targeted chemical libraries is a powerful experimental approach for mapping the SAR of a lead compound. This involves the systematic synthesis of a collection of related compounds where specific positions on the molecular scaffold are varied with a defined set of building blocks.

The design of such a library for this compound would likely involve a combinatorial approach, where different substituents are introduced at the 2-position of the piperidine ring and the ester portion of the N-acetyl group is varied. Computational methods can aid in the design of these libraries to maximize the diversity of the compounds and the information obtained from screening. The goal is to create a focused collection of molecules that thoroughly explore the chemical space around the lead compound.

An example of a targeted library design for this compound is presented in the table below.

| Scaffold Position | Building Blocks for Variation | Rationale for Variation |

|---|---|---|

| Piperidine C2-Substituent | -H, -CH3, -CH2CH3, -Cyclopropyl, -Phenyl | To probe steric and electronic requirements of the binding pocket. |

| Ester Alkyl Group | -Methyl, -Ethyl, -Isopropyl, -tert-Butyl | To investigate the influence of the ester group's size and shape on activity and metabolic stability. |

| Piperidine Ring Substitution | -F, -Cl, -OH at C3 or C4 positions | To explore the impact of polar and electron-withdrawing groups on the piperidine ring. |

By synthesizing and evaluating the biological activity of the compounds in such a library, a detailed SAR map can be constructed, providing crucial guidance for the rational design of more potent and selective analogues of this compound.

Rational Design Principles for Next-Generation Analogues

Rational drug design aims to create new molecules with enhanced therapeutic profiles by understanding the interaction between a ligand and its biological target. This process involves iterative cycles of design, synthesis, and testing to optimize the desired molecular properties.

A primary goal in drug design is to enhance a compound's potency and its selectivity for the intended biological target over off-targets to minimize side effects. For piperidine-containing compounds like this compound, several strategies can be employed.

Modification of Substituents: The potency and selectivity of a molecule can be fine-tuned by modifying its substituent groups. For this compound, this could involve altering the ethyl group at the 2-position of the piperidine ring or modifying the ethyl acetate side chain. For instance, increasing the lipophilicity of the ester or replacing the ethyl group with other alkyl or functional groups could modulate binding affinity. Studies on other piperidine-containing molecules have shown that additional substitutions at various positions on the ring can significantly increase biological activity acs.org.

Exploiting Target-Specific Features: Designing ligands that capitalize on small differences between the binding sites of the target and off-target proteins is a powerful strategy for achieving selectivity nih.gov. This can involve designing compounds that fit snugly into a unique pocket of the target receptor or form specific interactions, such as hydrogen bonds or hydrophobic contacts, with residues that are not present in off-targets nih.gov.

Charge Optimization: The electrostatic potential of a molecule plays a critical role in its binding affinity. Computational methods can be used to optimize the charge distribution across a ligand to minimize the electrostatic binding free energy, thereby improving potency nih.gov. This methodology can be extended to design for selectivity by simultaneously considering the electrostatic profiles of both the desired target and undesired off-targets nih.gov.

Table 1: Hypothetical Optimization of this compound Analogues

| Modification on Piperidine Ring (R1) | Modification on Acetate Group (R2) | Predicted Effect on Potency | Predicted Effect on Selectivity |

| 2-propyl | Ethyl ester | Potential increase due to enhanced hydrophobic interaction | May vary depending on target pocket size |

| 2-cyclopropyl | Ethyl ester | Potential increase due to conformational rigidity | May improve due to specific steric interactions |

| 2-ethyl | Methyl ester | Minor change expected | Unlikely to significantly change |

| 2-ethyl | Isopropyl ester | Potential increase/decrease depending on steric tolerance | May increase if off-targets have smaller pockets |

| 2-ethyl | Amide (CONH2) | Potential increase due to new hydrogen bonding | May improve by adding specific H-bond interaction |

Scaffold hopping and bioisosteric replacement are key strategies in medicinal chemistry to discover structurally novel compounds, improve physicochemical and pharmacokinetic properties, and secure intellectual property. uniroma1.itnih.gov

Scaffold Hopping: This approach involves replacing the central core of a molecule—in this case, the piperidine ring—with a structurally different scaffold while aiming to retain or improve biological activity uniroma1.itresearchgate.net. The goal is to mimic the spatial arrangement of key functional groups of the original molecule. For piperidine derivatives, potential scaffold hops could include replacing the piperidine ring with other cyclic systems like pyrrolidine, morpholine, or even acyclic linkers that maintain the correct orientation of the substituents. The primary motivations for scaffold hopping include enhancing solubility, improving metabolic stability, or finding novel, patentable chemical space uniroma1.it.

Bioisosteric Replacements: A bioisostere is a functional group or molecule that has similar chemical or physical properties to another and which produces broadly similar biological effects researchgate.netresearchgate.net. This technique involves replacing a specific part of a molecule with a bioisostere to improve its properties without drastically altering its interaction with the biological target nih.govresearchgate.net. For the piperidine ring, a common bioisosteric replacement is a cyclopentane or cyclohexane ring to remove the basic nitrogen, which can affect properties like brain penetration and metabolic pathways. Replacing a phenyl ring with a piperidine ring has been shown to reduce lipophilicity (cLogP) while retaining potency blumberginstitute.org. The ethyl acetate side chain could also be replaced with bioisosteres like a carboxylic acid, an amide, or a small heterocyclic ring like a tetrazole.

Table 2: Examples of Bioisosteric Replacements for the Piperidine Scaffold

| Original Scaffold | Bioisosteric Replacement | Rationale for Replacement |

| Piperidine | Pyrrolidine | Alters ring size and basicity |

| Piperidine | Morpholine | Increases polarity, potentially improving solubility |

| Piperidine | Thiomorpholine | Modifies polarity and hydrogen bonding capacity |

| Piperidine | Cyclohexane | Removes basic nitrogen, alters ADMET properties |

| Piperidine | Tetrahydropyran | Replaces nitrogen with oxygen, affecting polarity |

The ability to rationally design and synthesize next-generation analogues relies heavily on advances in synthetic organic chemistry. Modern synthetic methods provide efficient and precise ways to construct complex molecules and introduce desired modifications.

Streamlined Synthesis of Piperidines: Traditional methods for synthesizing complex, three-dimensional piperidine structures can be lengthy and inefficient. Groundbreaking new methods have been developed to streamline this process. For example, a two-step strategy combining biocatalytic carbon-hydrogen (C-H) oxidation with radical cross-coupling allows for the efficient construction of complex piperidines medhealthreview.com. This approach significantly reduces the number of synthetic steps, making a wider variety of analogues more accessible for testing medhealthreview.com.

Site-Selective Functionalization: A significant challenge in modifying existing scaffolds is controlling the position of new functional groups. Advanced catalytic systems now allow for highly site-selective C-H functionalization on the piperidine ring nih.gov. By carefully choosing the catalyst and protecting groups on the nitrogen atom, chemists can direct modifications to specific positions (e.g., C2, C3, or C4), overriding previous electronic preferences nih.gov. This level of control is essential for systematically exploring the SAR of the piperidine core.

Atom-Efficient Reactions: The development of atom-efficient reactions, such as the double aza-Michael reaction, provides high-yielding pathways to key building blocks like chiral 2-substituted 4-piperidones acs.orgsemanticscholar.org. These intermediates can then be readily converted into a diverse range of piperidine analogues, facilitating the rapid exploration of chemical space and the development of structure-activity relationships acs.org. These synthetic advancements are crucial for translating rational design principles into tangible next-generation compounds.

Advanced Applications in Chemical Biology and Mechanistic Probe Development

Development of Chemical Biology Probes Based on Ethyl (2-ethylpiperidin-1-yl)acetate Scaffold

The this compound framework serves as a foundational structure for the generation of sophisticated chemical biology probes. These tools are designed to interact with specific biological targets, enabling researchers to investigate their functions within a native cellular context.

Synthesis of Derivatized Probes for Target Identification and Validation

The synthesis of derivatized probes from this compound is a key strategy for identifying and validating novel drug targets. The ester and the secondary amine within the piperidine (B6355638) ring offer orthogonal points for chemical modification, allowing for the introduction of various functionalities. These can include reporter tags (e.g., fluorophores, biotin) for visualization and affinity purification, or photoreactive groups for covalent cross-linking to target proteins.

For instance, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled to an amine-containing reporter molecule using standard peptide coupling reagents. Alternatively, the piperidine nitrogen can be functionalized, though this is less common due to its potential impact on the molecule's interaction with its biological target. The general synthetic approach involves a multi-step process, often beginning with the protection of one reactive site while modifying the other, followed by deprotection and final derivatization.

| Probe Type | Functional Group Introduced | Purpose | Synthetic Strategy |

| Affinity Probe | Biotin | Target pull-down and identification | Amide coupling of biotin to the hydrolyzed ester |

| Fluorescent Probe | Fluorophore (e.g., FITC) | Cellular imaging and localization | Amide coupling of a fluorescent dye |

| Photoaffinity Probe | Benzophenone, Diazirine | Covalent labeling of target proteins | Attachment of a photoreactive crosslinker |

These derivatized probes are then utilized in a variety of biological assays. Affinity probes, for example, are incubated with cell lysates, and the probe-target complexes are captured on streptavidin-coated beads. Subsequent proteomic analysis of the captured proteins can reveal the identity of the target. Fluorescent probes allow for the direct visualization of the target's subcellular localization and trafficking using microscopy techniques. Photoaffinity probes, upon activation with UV light, form a covalent bond with their binding partner, providing a more robust method for target identification.

Utilization of the Compound as an Intermediate in Complex Molecule Synthesis for Biological Studies

Beyond its direct use in probe development, this compound is a valuable intermediate in the synthesis of more complex bioactive molecules. Its pre-existing piperidine core is a common motif in many natural products and pharmaceuticals. By strategically modifying the ethyl acetate (B1210297) side chain and the ethyl group at the 2-position of the piperidine ring, medicinal chemists can access a wide array of complex molecular architectures.

For example, the ester can be reduced to an alcohol, which can then serve as a launching point for further carbon-carbon bond-forming reactions. The piperidine nitrogen can participate in various cyclization reactions to construct polycyclic systems. The versatility of this intermediate allows for the efficient construction of compound libraries for high-throughput screening, accelerating the discovery of new therapeutic agents.

Mechanistic Research via Isotopic Labeling and Derivatization

Understanding the precise mechanism of action of a bioactive compound is crucial for its development and optimization. Isotopic labeling and the synthesis of specific derivatives of this compound are powerful techniques to probe reaction mechanisms and trace metabolic pathways.

Design and Synthesis of Labeled Analogues for Pathway Tracing

The incorporation of stable isotopes, such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N), into the this compound scaffold allows for the tracing of its metabolic fate in biological systems. These isotopically labeled analogues are chemically identical to the parent compound but can be distinguished by mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy.

The synthesis of these labeled compounds requires careful planning to introduce the isotope at a specific and stable position. For instance, ¹³C-labeling of the carbonyl carbon of the ethyl acetate group can be achieved by using ¹³C-labeled ethyl acetate in the initial synthesis. Deuterium can be incorporated at various positions on the piperidine ring or the ethyl groups through the use of deuterated starting materials or reagents.

| Isotope | Position of Label | Analytical Technique | Application |

| ¹³C | Carbonyl carbon | Mass Spectrometry, NMR | Tracing metabolic breakdown of the ester group |

| ²H (D) | Piperidine ring | Mass Spectrometry, NMR | Investigating enzymatic C-H bond activation |

| ¹⁵N | Piperidine nitrogen | Mass Spectrometry, NMR | Following the fate of the nitrogen-containing core |

By administering the labeled compound to cells or organisms and analyzing the resulting metabolites, researchers can map out the entire metabolic pathway, identifying key enzymes and intermediates involved in its biotransformation.

Probing Reaction Mechanisms with Specific Derivatives

The synthesis of specific derivatives of this compound can provide valuable insights into its mechanism of action. By systematically altering different parts of the molecule, researchers can dissect the structure-activity relationship (SAR) and identify the key pharmacophoric features required for biological activity.

For example, modifying the length of the alkyl chain at the 2-position of the piperidine ring can probe the steric requirements of the binding pocket. Replacing the ethyl ester with other functional groups, such as an amide or a ketone, can elucidate the importance of the hydrogen bond accepting and donating properties of this moiety.

Furthermore, the synthesis of derivatives with altered electronic properties can be used to investigate the role of specific interactions, such as pi-stacking or electrostatic interactions, in target binding. By correlating the changes in chemical structure with the observed biological activity, a detailed picture of the molecular interactions driving the compound's mechanism can be constructed. These studies are essential for the rational design of more potent and selective analogues.

Conclusion and Future Directions in the Research of Ethyl 2 Ethylpiperidin 1 Yl Acetate and Its Analogues

Summary of Key Findings and Current Understanding

Ethyl (2-ethylpiperidin-1-yl)acetate is a piperidine (B6355638) derivative with a core structure that is a recurring motif in a wide array of biologically active compounds. While specific research on this exact molecule is not extensively documented in publicly available literature, our understanding of its properties and potential applications can be inferred from the broader knowledge of piperidine-based esters. The piperidine ring is a key pharmacophore, and its substitution pattern significantly influences the biological activity of the resulting molecule. The presence of an ethyl group at the 2-position of the piperidine ring and an ethyl acetate (B1210297) group attached to the nitrogen atom suggests potential for this compound to interact with various biological targets.

The synthesis of such N-substituted piperidines can be approached through several established methodologies, including the alkylation of 2-ethylpiperidine (B74283) with ethyl chloroacetate. The chemical reactivity is expected to be dictated by the functional groups present: the ester can undergo hydrolysis or transesterification, and the tertiary amine can be quaternized. Spectroscopic analysis would be crucial for its characterization, with expected signals in NMR and IR spectroscopy corresponding to the piperidine ring, the ethyl ester, and the N-substituted methylene (B1212753) group.

While direct biological data for this compound is scarce, the piperidine scaffold is a well-known privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of activities, including but not limited to, antimicrobial, anticancer, and neuroprotective effects. ajchem-a.com Therefore, it is plausible that this compound and its analogues could serve as valuable starting points for the development of new therapeutic agents.

Emerging Trends in Synthetic Methodology for Piperidine-Based Esters

The synthesis of piperidine derivatives, including esters like this compound, is a dynamic field of research with several emerging trends focused on improving efficiency, stereoselectivity, and molecular diversity.

One significant trend is the development of novel cyclization strategies to construct the piperidine ring with high levels of stereocontrol. nih.gov This is particularly important as the biological activity of piperidine-containing drugs is often dependent on the stereochemistry of the substituents. Methods such as asymmetric hydrogenation of pyridine (B92270) derivatives, intramolecular cyclization of aminoalkenes, and cycloaddition reactions are continuously being refined. nih.gov For instance, gold-catalyzed annulation procedures have been developed for the direct assembly of highly substituted piperidines. ajchem-a.com

Another emerging area is the use of flow chemistry for the synthesis of piperidine-based compounds. Flow reactors offer advantages such as improved reaction control, enhanced safety for handling hazardous reagents, and the potential for automated high-throughput synthesis, which is highly valuable in drug discovery for the rapid generation of compound libraries.

Furthermore, there is a growing interest in the development of greener and more sustainable synthetic methods. This includes the use of environmentally benign solvents, catalytic reactions to minimize waste, and the development of one-pot multi-component reactions to increase atom economy. ajchem-a.com For example, water-catalyzed reactions are being explored for the synthesis of piperidine derivatives. ajchem-a.com

The late-stage functionalization of the piperidine ring is also a key area of development. acs.org This allows for the diversification of complex piperidine-containing molecules at a late stage of the synthesis, providing rapid access to a wide range of analogues for structure-activity relationship (SAR) studies.

Challenges and Opportunities in Computational Design and Mechanistic Elucidation

Computational chemistry plays an increasingly vital role in the design and development of novel piperidine-based esters with desired biological activities. Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations are powerful tools for predicting the biological activity of new compounds and for understanding their interactions with biological targets at a molecular level. tandfonline.comnih.govtandfonline.comresearchgate.netresearchgate.net

A key challenge in the computational design of piperidine derivatives is the accurate prediction of their conformational behavior. The piperidine ring can adopt multiple chair and boat conformations, and the preferred conformation can have a significant impact on the compound's biological activity. Accurately modeling these conformations and their relative energies remains a computational challenge.

Another challenge lies in the development of accurate and reliable scoring functions for molecular docking to predict the binding affinity of a ligand to its target protein. Despite significant progress, predicting binding affinities with high accuracy remains a difficult task.

However, these challenges also present significant opportunities. The development of more sophisticated computational models and algorithms, combined with the increasing availability of high-performance computing resources, is enabling more accurate predictions of the properties and activities of piperidine derivatives. For instance, integrated computational approaches combining DFT studies, 2D-QSAR, molecular docking, and molecular dynamics simulations are being used to design potential inhibitors for various diseases. nih.gov

The elucidation of reaction mechanisms is another area where computational chemistry can make a significant contribution. acs.orgnih.govresearchgate.netacs.orgsemanticscholar.org For example, theoretical calculations have been used to study the mechanism of piperidine-catalyzed reactions, providing valuable insights that can be used to optimize reaction conditions and develop new catalytic systems. acs.orgnih.govresearchgate.netacs.orgsemanticscholar.org

Potential Avenues for Future Academic Research

The field of piperidine-based esters, including compounds like this compound, offers numerous avenues for future academic research.

A primary area for future investigation is the systematic exploration of the biological activities of a diverse library of analogues of this compound. This could involve synthesizing a range of derivatives with different substituents on the piperidine ring and varying the ester group to establish comprehensive structure-activity relationships. Such studies could lead to the discovery of novel compounds with potent and selective activities against various diseases. mdpi.comresearchgate.net

Another promising research direction is the development of novel and efficient synthetic methodologies for the stereoselective synthesis of highly substituted piperidine esters. This could involve the design of new catalysts, the exploration of novel reaction pathways, and the application of enabling technologies such as flow chemistry and photochemistry. nih.gov

Furthermore, there is a need for more in-depth computational studies to guide the design of new piperidine-based esters and to understand their mechanism of action at a molecular level. This could involve the development of more accurate QSAR models, the use of advanced molecular dynamics simulations to study ligand-receptor interactions, and the application of quantum mechanical methods to elucidate reaction mechanisms. tandfonline.comnih.govtandfonline.comresearchgate.netresearchgate.net

Finally, the investigation of the potential applications of piperidine-based esters in materials science, for example, as components of functional polymers or as ligands for catalysis, represents an underexplored but potentially fruitful area of research.

Q & A

Q. How should researchers select solvents for extracting or purifying this compound?

- Answer : Solvent polarity (e.g., ethyl acetate’s relative polarity of 0.228) should align with the compound’s solubility profile. Ethyl acetate is effective for polar extractions due to its moderate dielectric constant (6.02) and miscibility with organic phases. For aqueous impurities, liquid-liquid separation using ethyl acetate/water systems (VLLE data at 101.325 kPa) can optimize phase separation .

Q. Which analytical techniques are suitable for initial characterization?

- Answer : Use GC-MS to identify volatile components and assess purity (e.g., detecting co-eluting isomers). FTIR spectroscopy can confirm functional groups like ester carbonyl stretches (~1740 cm⁻¹). For structural elucidation, NMR (¹H/¹³C) resolves the ethylpiperidinyl and acetate moieties .

Advanced Research Questions

Q. How can researchers resolve contradictions in isomer ratios reported across studies?

- Answer : Employ orthogonal analytical methods:

- HPLC with chiral columns to separate enantiomers.

- GC-MS with derivatization (e.g., silylation) to enhance isomer resolution.

- Statistical validation (e.g., ANOVA) to compare batch-specific variability, as seen in isomer mixtures ≥98% purity .

Q. What strategies mitigate thermodynamic instability during storage?

- Answer : Store at -20°C in inert atmospheres to minimize hydrolysis. Stability assays (e.g., accelerated aging via thermal stress tests) combined with Arrhenius modeling predict degradation kinetics. Phase equilibrium data (e.g., ethyl acetate-water systems) inform solvent selection to reduce moisture uptake .

Q. How can transesterification side reactions be minimized during synthesis?

- Answer : Monitor reaction kinetics using in-situ FTIR to detect intermediate enolate formation. Thermodynamic data (e.g., gas-phase basicity of ethyl acetate at 804.7 kJ/mol) guide pH control to suppress unwanted nucleophilic attack. Post-reaction quenching with ammonium chloride prevents further ester degradation .

Methodological Considerations

Q. What statistical approaches validate analytical reproducibility in multi-laboratory studies?

- Answer : Implement inter-laboratory calibration using reference standards (e.g., certified ethyl acetate with documented purity). Apply regression analysis to correlate instrument responses (e.g., GC-MS peak areas) across datasets. Report relative standard deviations (RSD) to quantify precision .

Q. How should researchers address ethical and safety concerns in handling this compound?

- Answer : Adhere to GHS guidelines:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.